
4egi-1
描述
4EGI-1 是一种合成的化学化合物,以其在体外抑制某些类型癌细胞生长的能力而闻名。 其作用机制涉及干扰参与转录信使核糖核酸 (mRNA) 在核糖体上翻译的细胞起始因子蛋白的结合 。由于其潜在的治疗应用,这种化合物在癌症研究领域引起了极大的关注。
准备方法
4EGI-1 的合成涉及多个步骤。关键的合成路线包括噻唑环的形成以及随后连接二氯苯基基团。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂以促进所需产物的形成 。
化学反应分析
4EGI-1 经历各种化学反应,包括:
氧化: 此反应可以改变化合物中存在的官能团,可能影响其生物活性。
还原: 还原反应可以修饰 this compound 中存在的硝基,从而产生不同的衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂,但通常包括具有改变的生物活性的原始化合物的修饰版本 。
科学研究应用
Glioma Treatment
4EGI-1 has been extensively studied for its effects on glioma cells. In vitro studies showed that it induces apoptosis in U87 glioma cells by activating intrinsic apoptotic pathways and causing mitochondrial dysfunction. In vivo, this compound significantly inhibited tumor growth in U87 xenograft models without causing organ toxicity .
Breast Cancer Stem Cells
Research indicates that this compound selectively targets breast cancer stem cells (CSCs) by inhibiting translation processes critical for their survival. It reduces the expression of stemness markers such as NANOG and OCT4 while promoting differentiation and suppressing tumor angiogenesis . The compound demonstrated increased cytotoxicity against breast CSCs compared to non-CSCs, suggesting its potential as a targeted therapy for aggressive breast cancers.
Lung Cancer
In lung cancer models, this compound has been shown to enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating DR5 expression and downregulating c-FLIP, leading to increased apoptosis in tumor cells . This dual action not only promotes cell death but also sensitizes tumors to existing therapies.
Mesothelioma
Studies have revealed that this compound induces cytotoxicity in mesothelioma cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer type. The compound's ability to disrupt cap-dependent translation may provide a novel approach to treating mesothelioma, which often exhibits resistance to conventional therapies .
Summary of Findings
Case Studies
Case Study 1: Glioma Treatment with this compound
In a controlled study involving U87 glioma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry and TUNEL staining to quantify these effects, demonstrating the compound's potential as an effective glioma therapy .
Case Study 2: Breast Cancer Stem Cells
A study focusing on breast CSCs showed that treatment with this compound led to significant reductions in tumor growth and alterations in cell morphology indicative of differentiation. This was linked to decreased levels of critical oncogenic mRNAs, supporting the hypothesis that targeting translation initiation can effectively combat CSC-driven tumorigenesis .
作用机制
4EGI-1 的作用机制涉及它与真核起始因子 4E (eIF4E) 的相互作用。通过与 eIF4E 结合,this compound 阻止 eIF4E 与 eIF4G(另一个起始因子)的结合。这种破坏抑制了 eIF4F 复合物的形成,而 eIF4F 复合物对于翻译的起始至关重要。 因此,mRNA 翻译成蛋白质受到抑制,导致蛋白质合成减少和癌细胞生长抑制 。 涉及的分子靶标和途径包括 mTOR 途径,该途径调节 eIF4E 结合蛋白 (4E-BPs) 的活性及其与 eIF4E 的相互作用 。
相似化合物的比较
4EGI-1 在特异性靶向 eIF4E-eIF4G 相互作用方面是独一无二的。类似的化合物包括:
4E-BP1: 一种天然存在的蛋白质,通过竞争 eIF4E 上的相同结合位点来抑制 eIF4E-eIF4G 相互作用。
雷帕霉素: mTOR 复合物的变构抑制剂,通过调节 4E-BPs 的磷酸化间接影响 eIF4E 的活性。
4Ei-10: 另一种靶向 eIF4E-eIF4G 相互作用的小分子抑制剂,但与 this compound 相比具有不同的结合亲和力和特异性。
This compound 因其抑制 eIF4E-eIF4G 复合物形成和增强 4E-BP1 结合的双重活性而脱颖而出,使其成为翻译起始的有效抑制剂以及癌症治疗的有希望的候选药物 。
生物活性
4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, has garnered attention for its potential therapeutic applications in various cancers. By disrupting the assembly of the eIF4F complex, this compound inhibits cap-dependent translation initiation, leading to reduced expression of oncogenic proteins and subsequent induction of apoptosis in cancer cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound primarily functions by:
- Inhibiting eIF4F Complex Formation : By preventing the interaction between eIF4E and eIF4G, this compound disrupts the translation initiation process critical for cancer cell survival and proliferation .
- Inducing Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and endoplasmic reticulum (ER) stress. In particular, it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and Noxa .
- Modulating Protein Expression : this compound downregulates several key proteins involved in cell cycle regulation and survival, including c-myc, cyclin D1, and survivin .
Efficacy in Cancer Models
Numerous studies have documented the efficacy of this compound across different cancer types:
Table 1: Summary of this compound Efficacy in Various Cancer Models
Case Studies
Several case studies have illustrated the translational potential of this compound:
- Glioma Treatment : In a study involving U87 glioma cells, treatment with this compound resulted in significant apoptosis as evidenced by TUNEL staining and flow cytometry analysis. This study also demonstrated that this compound effectively inhibited tumor growth in a xenograft model without causing organ toxicity .
- Myeloma Cells : Research on multiple myeloma highlighted that this compound induced apoptosis through ER stress mechanisms. The compound was shown to significantly reduce cell viability across various myeloma cell lines, establishing its potential as a therapeutic agent for this malignancy .
- Breast Cancer Stem Cells : A study focusing on breast cancer stem cells revealed that this compound selectively inhibited translation of mRNAs critical for stem cell maintenance, thereby promoting differentiation and reducing tumorigenic potential .
属性
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。